molecular formula C18H13ClO4 B270265 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone

1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone

Cat. No. B270265
M. Wt: 328.7 g/mol
InChI Key: UJMPKBAHOUUKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone, also known as BMH-21, is a synthetic compound that has gained attention in the field of cancer research. This compound is a potential anticancer agent that has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone involves the inhibition of the activity of topoisomerase II, which leads to DNA damage and cell cycle arrest. 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone also induces the expression of p53, a tumor suppressor protein that plays a critical role in regulating the cell cycle and preventing the development of cancer. In addition, 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which leads to the death of these cells. 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has also been found to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. In addition, 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has been shown to inhibit the activity of topoisomerase II, which leads to DNA damage and cell cycle arrest.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone in lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. Another advantage is that 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has been found to have a relatively low toxicity profile, which makes it a potential candidate for further development as an anticancer agent. However, one limitation of using 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone in lab experiments is that it is a synthetic compound, which means that it may have limited availability and may be expensive to produce.

Future Directions

For the study of 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone include further investigation of its mechanism of action and potential molecular targets, as well as its efficacy in animal models of cancer and the development of new synthetic analogs.

Synthesis Methods

1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone was first synthesized by a group of researchers at the University of California, San Francisco. The synthesis of 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone involves the condensation of 4-chlorobenzoyl chloride with 3-methyl-2-benzofuranone in the presence of a base, followed by the addition of ethyl acetoacetate and a catalytic amount of zinc chloride. The resulting product is then subjected to hydrolysis and decarboxylation to yield 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone.

Scientific Research Applications

1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has also been found to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. In addition, 1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.

properties

Product Name

1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone

Molecular Formula

C18H13ClO4

Molecular Weight

328.7 g/mol

IUPAC Name

1-[2-(4-chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone

InChI

InChI=1S/C18H13ClO4/c1-9-13-7-14(10(2)20)15(21)8-16(13)23-18(9)17(22)11-3-5-12(19)6-4-11/h3-8,21H,1-2H3

InChI Key

UJMPKBAHOUUKBV-UHFFFAOYSA-N

SMILES

CC1=C(OC2=CC(=C(C=C12)C(=O)C)O)C(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(OC2=CC(=C(C=C12)C(=O)C)O)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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